2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone
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Description
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
A series of compounds related to "2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone" has been synthesized, demonstrating potential therapeutic applications. One study focused on the linear synthesis of derivatives that exhibited considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential for diabetes treatment, and evaluated their hemolytic and cytotoxic profiles, indicating a degree of safety for further development (Abbasi et al., 2019).
Alzheimer's Disease Therapeutic Agents
Another research explored synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease. These compounds, derived from a similar base structure, showed moderate enzyme inhibitory potentials and mild cytotoxicity. Specifically, one compound exhibited very good activity against acetyl and butyrylcholinesterase enzymes, suggesting its utility in Alzheimer's disease treatment (Hassan et al., 2018).
Antibacterial and Enzyme Inhibitory Activity
Further studies synthesized derivatives to target enzyme inhibitory activity and antibacterial properties. For instance, a new series showed excellent inhibitory effects against acetyl- and butyrylcholinesterase and demonstrated activity against both Gram-positive and Gram-negative bacterial strains, highlighting their potential as therapeutic agents (Hussain et al., 2017).
Antibacterial Agents with Mild Cytotoxicity
Another investigation into 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as antibacterial agents showed that these molecules possess decent inhibitors against various bacteria with mild cytotoxicity. This balance of antibacterial efficacy and low toxicity underlines their potential as therapeutic agents, particularly against resistant bacterial strains (Abbasi et al., 2018).
properties
IUPAC Name |
furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-13-4-2-5-14(12-13)24(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTOOXYZLCONBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329505 |
Source
|
Record name | furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
CAS RN |
670272-52-3 |
Source
|
Record name | furan-2-yl-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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